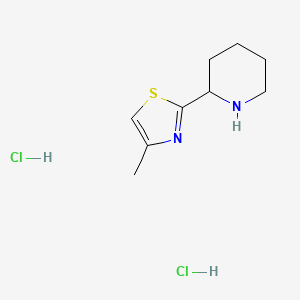

4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Antimicrobial Activity : Piperidine-based 1,3-thiazole derivatives, including compounds structurally related to 4-Methyl-2-piperidin-2-yl-1,3-thiazole, have demonstrated significant antimicrobial properties. For instance, a study by Venkatesan & Maruthavanan (2012) showed the potential of these compounds as antimicrobial agents.

Antifungal Efficacy : Similarly, the thiazole and piperidine compounds have been researched for their antifungal activities. Research by Nam, Choi, & Choi (2011) highlighted their effectiveness against phytopathogenic fungi, indicating a potential for agricultural applications.

Cardiovascular and Neurological Research

Anti-Arrhythmic Properties : In cardiovascular research, some piperidine-based 1,3-thiazole derivatives have shown significant anti-arrhythmic activity. The study by Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla (2009) explores this aspect in detail.

Cancer Research : Thiazole derivatives have been studied for their anticancer properties. For instance, Turov (2020) investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles, which could include compounds similar to 4-Methyl-2-piperidin-2-yl-1,3-thiazole.

Insecticidal Applications

- Insecticidal Activities : The synthesis and insecticidal activity of novel piperidine thiazole compounds have been studied, highlighting their potential in pest control. Ding et al. (2019) in their research detailed this aspect, showing the efficacy of these compounds against armyworms (Ding et al., 2019).

Synthesis and Structural Analysis

- Synthesis and Crystal Structure Analysis : The synthesis and crystal structure of compounds like 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one have been explored, contributing to the understanding of the structural properties of related thiazole compounds (Manimaran, Sethusankar, Ganesan, & Ananthan, 2014).

Other Applications

- Dopamine Receptor Binding : Research into 4-heterocyclylpiperidines as ligands at the human dopamine D4 receptor indicates the potential neurological implications of thiazole-piperidine compounds (Rowley et al., 1997).

Direcciones Futuras

The future directions in the research and development of piperidine derivatives, including “4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride”, involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Mecanismo De Acción

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry . Thiazole, another key component of the compound, is found in many potent biologically active compounds .

Mode of Action

It’s worth noting that compounds containing piperidine and thiazole moieties have been associated with various pharmacological activities . For instance, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .

Biochemical Pathways

Thiazole-containing compounds are known to interact with various biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

The solubility of thiazole, a component of the compound, in water, alcohol, and ether, suggests potential implications for its bioavailability .

Result of Action

The diverse biological activities associated with piperidine and thiazole derivatives suggest that they may have wide-ranging effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

4-methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S.2ClH/c1-7-6-12-9(11-7)8-4-2-3-5-10-8;;/h6,8,10H,2-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTURFXFPXQCQEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2CCCCN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2467080.png)

![N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2467084.png)

![5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2467088.png)

![N-(2-ethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2467093.png)

![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2467094.png)

![Ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2467099.png)

![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester](/img/structure/B2467102.png)